(3R,4R)-tert-Butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate
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Overview
Description
(3R,4R)-tert-Butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The compound’s unique structure, featuring a tert-butyl group, an allyl group, and a hydroxyl group, makes it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-tert-Butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a Paal-Knorr condensation reaction, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.
Introduction of the Allyl Group: The allyl group can be introduced via a nucleophilic substitution reaction using an allyl halide and a suitable base.
tert-Butyl Protection: The tert-butyl group can be introduced using tert-butyl chloroformate in the presence of a base, such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the compound, making the process more sustainable and versatile .
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-tert-Butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution: The allyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, or other mild oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Allyl halides, suitable bases like triethylamine.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Regeneration of hydroxyl derivatives.
Substitution: Formation of substituted pyrrolidines.
Scientific Research Applications
(3R,4R)-tert-Butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of (3R,4R)-tert-Butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, influencing biochemical pathways. The hydroxyl group can form hydrogen bonds, while the allyl and tert-butyl groups provide steric and electronic effects that modulate the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-tert-Butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate: Unique due to its specific substitution pattern and chiral centers.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Another tert-butyl-containing compound with different functional groups and applications.
tert-Butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate: Similar structure but may lack specific chiral centers.
Uniqueness
This compound is unique due to its combination of chiral centers, functional groups, and its ability to serve as a versatile intermediate in organic synthesis. Its specific stereochemistry allows for selective interactions in biological systems, making it valuable in medicinal chemistry and drug development .
Properties
Molecular Formula |
C12H21NO3 |
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Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl (3R,4R)-3-hydroxy-4-prop-2-enylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-5-6-9-7-13(8-10(9)14)11(15)16-12(2,3)4/h5,9-10,14H,1,6-8H2,2-4H3/t9-,10+/m1/s1 |
InChI Key |
XWAFVZGCUNQYNV-ZJUUUORDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)O)CC=C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)CC=C |
Origin of Product |
United States |
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